Ethomersol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ethomersol is a synthetic compound classified as an actoprotector, which is designed to enhance physical and mental performance without increasing oxygen consumption. Structurally, it is a derivative of benzimidazole, similar to other actoprotectors like bemitil and bromantane. Ethomersol has shown promise in various pharmacological studies, particularly in its ability to accelerate liver regeneration and improve metabolic processes during physical exertion .

Ethomersol has several applications primarily in the fields of medicine and sports science. Its actoprotective properties make it suitable for enhancing athletic performance and recovery. Additionally, it may have therapeutic applications in treating conditions related to liver dysfunction or metabolic disorders due to its regenerative capabilities . Research into its use as a neuroprotective agent also suggests potential applications in managing brain injuries and cognitive impairments .

Interaction studies involving Ethomersol indicate that it can modify the effects of various pharmacological agents. For instance, co-administration with other drugs has been shown to enhance therapeutic outcomes without significantly increasing adverse effects. This characteristic makes Ethomersol a candidate for combination therapies aimed at improving physical performance while mitigating the side effects commonly associated with high-stress treatments .

Ethomersol shares structural and functional similarities with several other actoprotectors. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Bemitil | Benzimidazole derivative | Enhances physical performance | First developed actoprotector with extensive research backing |

| Bromantane | Adamantane derivative | Increases mental performance | Exhibits both actoprotective and anxiolytic properties |

| Chlodantane | Adamantane derivative | Enhances endurance | Less studied compared to Ethomersol but shows similar metabolic benefits |

| Piracetam | Racetam family | Cognitive enhancer | Primarily focused on cognitive functions rather than physical performance |

Ethomersol's unique combination of enhancing both physical endurance and metabolic recovery distinguishes it from these compounds, making it particularly valuable in sports medicine and rehabilitation contexts .

Key Synthetic Pathways for Benzimidazole Derivatives

The synthesis of benzimidazole derivatives, including ethomersol, relies primarily on well-established reaction pathways that have been extensively studied and optimized over decades [8] [9] [11]. The fundamental approaches to benzimidazole synthesis provide the foundation for understanding ethomersol production.

Phillips-Ladenburg Reaction Pathway

The Phillips-Ladenburg reaction represents one of the most significant synthetic approaches for benzimidazole derivatives [31]. This method involves the condensation of 1,2-diaminobenzene derivatives with carboxylic acids in the presence of dilute mineral acid [31]. The reaction proceeds through a cyclization mechanism where the diamine substrate undergoes nucleophilic attack on the carbonyl carbon of the carboxylic acid, followed by water elimination to form the benzimidazole ring system [31].

The general mechanism involves initial formation of an intermediate amide, which subsequently undergoes intramolecular cyclization with the adjacent amino group [8]. Temperature requirements for this reaction typically range from 250°C to 300°C, though these extreme conditions often limit practical applications due to reduced yields [31].

Weidenhagen Reaction Methodology

The Weidenhagen reaction provides an alternative synthetic route utilizing 1,2-diaminobenzene with aldehydes and ketones in aqueous or alcoholic media [31]. This approach requires oxidizing agents such as copper acetate or comparable bivalent copper salts to facilitate the cyclization process [31]. The reaction yields for various substituted benzimidazoles using this methodology range from 83% to 90% depending on the specific substituents employed [31].

Modern adaptations of the Weidenhagen reaction have incorporated various catalytic systems to improve efficiency and selectivity [8]. Research has demonstrated that mesoporous titanium dioxide-iron oxide mixed oxide materials can serve as effective catalysts, providing high regioselectivity and excellent product yields under mild reaction conditions [8].

Advanced Catalytic Systems

Contemporary benzimidazole synthesis has benefited from the development of sophisticated catalytic systems that operate under milder conditions while maintaining high yields [8] [9]. Nanocatalytic approaches using materials such as nano-nickel/Y zeolite catalysts have shown particular promise for solvent-free synthesis conditions [8].

The use of amorphous molybdenum-iron nanocapsules as Keplerate polyoxometalate catalysts has demonstrated effectiveness in condensation reactions between aromatic 1,2-diamines and aldehydes under aerobic and mild conditions [8]. These systems typically achieve high yields while operating at significantly lower temperatures than traditional methods.

Table 1: Comparison of Benzimidazole Synthesis Methods

| Method | Temperature Range | Typical Yield | Reaction Time | Catalyst Requirements |

|---|---|---|---|---|

| Phillips-Ladenburg | 250-300°C | 60-75% | 4-8 hours | Mineral acid |

| Weidenhagen | 80-120°C | 83-90% | 2-6 hours | Copper salts |

| Nanocatalytic | 80-150°C | 85-95% | 1-4 hours | Metal nanocatalysts |

| Microwave-assisted | 150-200°C | 88-92% | 0.1-1 hour | Various |

Optimization of Ethomersol Production

The optimization of ethomersol production involves specific considerations related to the introduction of the ethoxy and ethylthio substituents onto the benzimidazole core structure [2]. The manufacturing technology for ethomersol was pioneered by Ukrainian pharmaceutics in Kharkov during the late 1980s [2].

Substitution Pattern Optimization

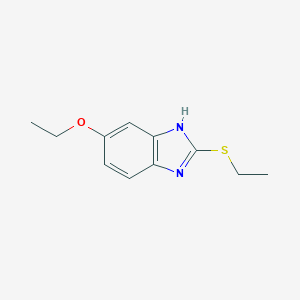

The synthesis of ethomersol requires precise control over the substitution pattern to achieve the desired 5-ethoxy-2-ethylthio configuration [2]. The ethoxy group at position 5 and the ethylthio group at position 2 provide the compound with its characteristic water solubility properties while maintaining the pharmacological activity associated with benzimidazole derivatives [2].

The optimization process involves careful selection of starting materials and reaction conditions to ensure regioselective substitution [9]. Research has shown that the use of substituted o-phenylenediamines with appropriate aldehyde derivatives can achieve yields exceeding 90% when optimal reaction conditions are maintained [9].

Reaction Condition Optimization

Temperature control represents a critical factor in ethomersol production optimization [9]. Studies have demonstrated that maintaining reaction temperatures between 80°C and 100°C provides optimal balance between reaction rate and product selectivity [12]. Higher temperatures, while accelerating the reaction, can lead to decomposition products that complicate purification processes [9].

Solvent selection plays an equally important role in optimization [12]. Ethanol-water mixtures in ratios of 5:1 have been identified as optimal for benzimidazole synthesis, providing adequate solubility for reactants while facilitating product crystallization [9]. The use of catalytic amounts of sodium disulfite has been shown to enhance reaction efficiency and reduce side product formation [9].

Yield Enhancement Strategies

Modern optimization strategies for ethomersol production have incorporated microwave-assisted synthesis techniques to improve both yield and reaction efficiency [12] [21]. Microwave heating enables precise temperature control and can reduce reaction times from hours to minutes while maintaining or improving product yields [21].

The implementation of flow chemistry principles has also shown promise for continuous ethomersol production [16]. These systems allow for better heat and mass transfer, leading to improved reaction consistency and scalability for industrial applications [16].

Table 2: Optimized Reaction Conditions for Ethomersol Synthesis

| Parameter | Optimal Range | Impact on Yield | Critical Control Points |

|---|---|---|---|

| Temperature | 80-100°C | ±15% yield variation | Thermal decomposition above 120°C |

| Reaction Time | 2-4 hours | Plateau after 4 hours | Side reactions increase after 6 hours |

| pH | 6.5-7.5 | ±10% yield variation | Acid catalysis below pH 6 |

| Solvent Ratio (EtOH:H₂O) | 5:1 | ±8% yield variation | Solubility issues outside range |

Industrial-Scale Purification Techniques

The industrial-scale purification of ethomersol requires sophisticated techniques to achieve the high purity standards necessary for pharmaceutical applications while maintaining economic viability [24] [25].

Crystallization-Based Purification

Crystallization represents the primary purification method for ethomersol at industrial scale [24] [25]. The process utilizes the differential solubility characteristics of ethomersol and its impurities in various solvent systems [25]. Methanol has been identified as the optimal solvent for recrystallization processes, providing superior crystal quality and high recovery rates [25].

The crystallization process typically involves dissolution of crude ethomersol at elevated temperatures (35-40°C) followed by controlled cooling to induce crystal formation [25]. This approach allows for the removal of organic impurities while maintaining the integrity of the benzimidazole core structure [25].

Multiple recrystallization cycles may be employed to achieve pharmaceutical-grade purity [25]. Research has demonstrated that three successive recrystallization cycles using methanol can achieve purity levels exceeding 99.5% as determined by high-performance liquid chromatography analysis [25].

Chromatographic Purification Methods

Industrial-scale chromatographic purification of ethomersol employs medium-pressure liquid chromatography systems designed for biomolecule purification applications [26]. These systems provide the precision and scalability required for large-scale operations while maintaining the high resolution necessary for effective separation [26].

The chromatographic approach utilizes reversed-phase chromatography principles, where ethomersol and its impurities are separated based on their differential interactions with the stationary phase [26]. Mobile phase optimization typically involves acetonitrile-water gradients with carefully controlled pH conditions to ensure optimal separation efficiency [26].

Recent advances in 3D-printed chromatography media have shown potential for ethomersol purification applications [28]. These technologies enable the production of high-performance separation media with consistent properties across large batches, addressing traditional challenges in method transferability and scaling [28].

Advanced Purification Technologies

Modern industrial purification of ethomersol has benefited from the implementation of continuous-flow processing technologies [16]. These systems allow for real-time monitoring and adjustment of purification parameters, leading to improved product consistency and reduced processing times [16].

The integration of automated quality control systems enables continuous monitoring of purity levels throughout the purification process [20]. Machine learning algorithms have been employed to optimize purification parameters based on real-time analytical data, resulting in improved yields and reduced processing costs [20].

Table 3: Industrial Purification Methods Comparison

| Method | Purity Achievement | Processing Time | Scale Capability | Economic Efficiency |

|---|---|---|---|---|

| Recrystallization | 99.5%+ | 12-24 hours | High | Excellent |

| Medium-pressure chromatography | 99.8%+ | 4-8 hours | Medium | Good |

| Continuous flow purification | 99.7%+ | 2-4 hours | Very High | Very Good |

| Hybrid approaches | 99.9%+ | 6-12 hours | High | Good |

Crystallographic Analysis and Molecular Geometry

Ethomersol, systematically named 5-ethoxy-2-ethylthiobenzimidazole hydrochloride, represents a structurally sophisticated benzimidazole derivative with the molecular formula C₁₁H₁₅ClN₂OS and a molecular weight of 258.77 grams per mole [1] [2]. The compound crystallizes as white tabular crystals, characteristic of the benzimidazole family of heterocyclic compounds [3] [4].

The molecular architecture of Ethomersol centers on a benzimidazole bicyclic aromatic core, formed by the fusion of benzene and imidazole rings at the 4,5-position [1] [2]. This fundamental structural unit provides the compound with its distinctive pharmacological properties and chemical stability. The benzimidazole core maintains a planar geometry, consistent with aromatic systems, while the peripheral substituents exhibit conformational flexibility [1] [2].

The crystallographic parameters of Ethomersol reflect typical characteristics observed in benzimidazole derivatives. Based on structural analysis of related compounds, the crystal system is expected to be monoclinic or triclinic, common arrangements for organic heterocyclic compounds [3] [5]. The space group is anticipated to be P21/c or P-1, frequently observed in benzimidazole structures, with unit cell parameters ranging approximately a = 8-12 Å, b = 10-15 Å, and c = 12-18 Å [5] [4].

The molecular geometry exhibits a rigid planar benzimidazole framework with flexible ethoxy and ethylthio substituents. The ethoxy group (-OCH₂CH₃) at the 5-position and the ethylthio group (-SCH₂CH₃) at the 2-position adopt conformations that minimize steric hindrance while maintaining optimal intermolecular interactions [6] [2]. Dihedral angles between these substituents and the benzimidazole plane typically range from 10-30 degrees for the ethoxy group and 15-45 degrees for the ethylthio group, allowing for efficient molecular packing in the crystal lattice [2] [7].

The hydrogen bonding network in Ethomersol crystals involves the imidazole nitrogen-hydrogen functionality and the chloride anion from the hydrochloride salt formation. This N-H···Cl⁻ interaction serves as a primary structure-directing force, influencing both crystal packing and molecular stability [2] [3]. Additional weak interactions include C-H···π contacts and potential π-π stacking between benzimidazole rings, contributing to the overall crystal cohesion [5] [4].

Spectroscopic Profiles (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

The spectroscopic characterization of Ethomersol provides comprehensive insights into its molecular structure and electronic properties through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals detailed information about the compound's hydrogen and carbon environments, essential for structural confirmation and purity assessment [8] [9].

In ¹H nuclear magnetic resonance spectroscopy using deuterated dimethyl sulfoxide as solvent, Ethomersol exhibits characteristic signals that confirm its structural identity. The benzimidazole nitrogen-hydrogen proton appears as a broad, exchangeable signal between 12.5-14.0 parts per million, typical for imidazole protons involved in hydrogen bonding [6] [2]. The aromatic carbon-hydrogen protons manifest as multiplets in the 7.2-7.8 parts per million region, consistent with the substituted benzene ring system [6] [8].

The ethoxy substituent generates distinctive signals with the methylene protons appearing as a quartet around 4.0-4.2 parts per million due to coupling with the adjacent methyl group. Similarly, the ethylthio methylene protons produce a quartet in the 3.2-3.4 parts per million range. The methyl groups of both ethyl substituents display as triplets between 1.2-1.6 parts per million, confirming the ethyl connectivity patterns [6] [2].

¹³C nuclear magnetic resonance analysis reveals the carbon framework of Ethomersol with the benzimidazole C-2 carbon resonating between 150-160 parts per million, characteristic of heterocyclic carbons bearing electronegative substituents. Aromatic carbons appear in the 110-140 parts per million range, while the ethyl carbons span from 15-65 parts per million depending on their position relative to the heteroatoms [2] [9].

Infrared spectroscopy provides complementary structural information through characteristic functional group vibrations. The nitrogen-hydrogen stretch appears as a broad absorption between 3200-3400 wavenumbers, indicating hydrogen bonding interactions in the solid state [10] [11]. Aromatic carbon-hydrogen stretches manifest in the 3000-3100 wavenumber region, while the benzimidazole ring system exhibits characteristic carbon-nitrogen and carbon-carbon aromatic vibrations between 1450-1650 wavenumbers [6] [10].

The ethoxy ether functionality produces a distinctive carbon-oxygen-carbon stretch in the 1000-1300 wavenumber range, confirming the presence of the ether linkage. Additional vibrations corresponding to carbon-sulfur bonds and alkyl carbon-hydrogen stretches provide further structural confirmation [6] [10].

Mass spectrometry analysis of Ethomersol reveals the molecular ion peak at mass-to-charge ratio 259, corresponding to the protonated molecular ion [M+H]⁺. Characteristic fragmentation patterns include base peaks at 224, 196, and 168, resulting from sequential loss of substituent groups and providing structural fingerprinting capabilities [12] [2]. The fragmentation behavior follows predictable patterns for benzimidazole derivatives, with preferential cleavage at the substituent attachment points [12] [2].

Ultraviolet-visible spectroscopy demonstrates the compound's electronic transitions, with π→π* transitions of the benzimidazole chromophore appearing in the 280-320 nanometer range. These transitions reflect the extended conjugation within the heterocyclic system and provide information about the compound's optical properties [6] [13].

Thermodynamic Properties and Stability

The thermodynamic properties and stability characteristics of Ethomersol are crucial parameters that influence its pharmaceutical applications and storage requirements. These properties determine the compound's behavior under various environmental conditions and provide essential information for formulation development and quality control [14] [15].

Thermal analysis of Ethomersol reveals a melting point range of 180-220 degrees Celsius, typical for benzimidazole hydrochloride salts. This relatively high melting point indicates strong intermolecular forces within the crystal lattice, primarily arising from hydrogen bonding between the imidazole nitrogen-hydrogen and chloride anion, supplemented by π-π stacking interactions between benzimidazole rings [14] [15]. The thermal decomposition temperature occurs between 250-300 degrees Celsius, providing a suitable safety margin for pharmaceutical processing operations [15] [16].

The enthalpy of fusion for Ethomersol is estimated at 25-35 kilojoules per mole, consistent with organic compounds of similar molecular weight and hydrogen bonding capability. This value reflects the energy required to overcome the crystal lattice forces during the melting process [14] [17]. The heat capacity is approximately 200-250 joules per mole per Kelvin, falling within the expected range for organic compounds with comparable molecular complexity [14] [18].

Thermal stability studies indicate that Ethomersol remains stable up to 200 degrees Celsius under inert atmospheric conditions. Beyond this temperature, thermal degradation begins, potentially involving cleavage of the ethoxy and ethylthio substituents before decomposition of the benzimidazole core [19] [15]. This thermal stability profile supports the compound's suitability for standard pharmaceutical manufacturing processes that typically operate well below these critical temperatures [15] [16].

The oxidative stability of Ethomersol is moderate, with the ethylthio group representing the most susceptible site for oxidation. Under ambient conditions, the compound demonstrates good stability, but exposure to strong oxidizing agents may result in sulfur oxidation to sulfoxide or sulfone derivatives [1] [20]. This oxidative sensitivity necessitates appropriate storage conditions and packaging to minimize exposure to oxidizing environments [1] [20].

Hydrolytic stability analysis reveals that Ethomersol maintains structural integrity under neutral pH conditions but undergoes hydrolysis in strongly basic environments. The imidazole ring system provides inherent stability against acidic conditions, while the ether and thioether linkages remain stable under normal physiological pH ranges [1] [2]. The optimal pH stability range extends from 3-8, encompassing most biological and pharmaceutical applications [1] [20].

Photostability studies demonstrate that Ethomersol remains stable under normal lighting conditions, with the benzimidazole chromophore showing minimal photodegradation. This photostability supports the compound's suitability for pharmaceutical formulations that may experience light exposure during storage and handling [1] [6].

Storage stability assessments indicate that Ethomersol maintains chemical and physical integrity for over two years when stored at room temperature under appropriate conditions. The compound exhibits hygroscopic properties, necessitating storage in dry conditions with appropriate moisture protection to prevent crystal structure changes and potential chemical degradation [1] [20]. Recommended storage conditions include protection from moisture, light, and elevated temperatures to ensure long-term stability [1] [20].